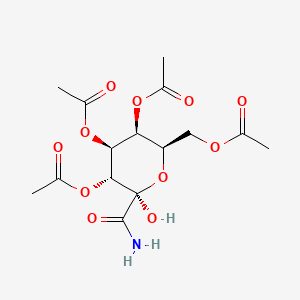

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

Description

Historical Context and Development

The development of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide emerged from the broader historical evolution of glycosyl donor chemistry, which traces its origins to the pioneering work of Koenigs and Knorr in the late 19th century. The Koenigs-Knorr glycosylation reaction, first reported in 1901, established the fundamental principles of glycosidic bond formation using glycosyl halides as donors and alcohols as acceptors under the promotion of heavy metal salts. This foundational methodology provided the conceptual framework that would later enable the development of more sophisticated glycosyl donors, including formamide derivatives.

The specific development of galactopyranosyl formamide derivatives can be traced to research efforts in the late 20th and early 21st centuries, when carbohydrate chemists began exploring alternative leaving groups to traditional halides. The formamide functionality at the anomeric position represents an evolution in glycosyl donor design, offering unique reactivity profiles compared to conventional thioglycosides, trichloroacetimidates, and halide donors. Research conducted by various groups demonstrated that formamide-containing glycosyl donors could be activated under specific conditions to participate in glycosylation reactions with distinctive stereochemical outcomes.

The synthesis of O-peracylated hept-2-ulopyranosonamide derivatives, including galacto-configured compounds, was systematically explored through investigations that employed Koenigs-Knorr type glycosylation protocols. These studies established that glycosylation of various alcohols by glyculosylbromide onamides could furnish the expected glycosides, with the resulting compounds serving as precursors to more complex morpholinone-containing structures. The development of these synthetic methodologies represented a significant advancement in the field, as they provided access to previously inaccessible carbohydrate scaffolds with potential biological activity.

Significance in Carbohydrate Chemistry

The significance of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide in carbohydrate chemistry extends across multiple dimensions of synthetic methodology and biological application. As a glycosyl donor, this compound exemplifies the strategic use of protecting groups in carbohydrate synthesis, where the four acetyl groups serve to modulate both the reactivity and selectivity of glycosylation reactions. The acetyl protecting groups function as disarming groups, reducing the nucleophilicity of the sugar ring and influencing the stereochemical outcome of glycosidic bond formation according to the armed-disarmed principle established by Fraser-Reid.

Research has demonstrated that acetylated galactopyranosyl derivatives serve as important intermediates in biochemical synthesis. The synthesis of complex oligosaccharides often requires the controlled formation of multiple glycosidic bonds, and compounds like C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide provide the necessary reactivity control to achieve such transformations. The formamide functionality at the anomeric position offers unique activation possibilities, as formamide can participate in various chemical transformations including hydrolysis, reduction, and substitution reactions.

The compound has found particular utility in the study of carbohydrate-protein interactions, where modified galactose derivatives serve as probes for understanding biological recognition processes. Galactose-containing oligosaccharides play crucial roles in cellular recognition, immune system function, and pathogen-host interactions, making synthetic access to galactosyl derivatives of paramount importance for biological research. The availability of protected galactosyl formamides has enabled researchers to construct libraries of galactose-containing compounds for biological evaluation.

Furthermore, the compound has demonstrated significance in medicinal chemistry applications, particularly in the development of enzyme inhibitors. Studies have shown that C-(β-D-galactopyranosyl) derivatives can function as inhibitors of β-D-galactosidase, with structure-activity relationships indicating that both the basicity and hydrophobicity of the aglycon influence inhibitory potency. The formamide group provides a useful handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships in enzyme inhibition studies.

Position within Glycosyl Donor Classification

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide occupies a distinctive position within the broader classification of glycosyl donors, which are categorized based on their leaving groups and activation mechanisms. Traditional glycosyl donors include halides, which require activation by heavy metal salts, thioglycosides that are activated by electrophilic reagents, and trichloroacetimidates that function under Lewis acid catalysis. The formamide functionality represents a less common but valuable alternative to these established leaving groups.

According to the armed-disarmed principle developed by Fraser-Reid, glycosyl donors are classified based on the electronic properties of their protecting groups. Benzylated donors are considered "armed" due to the electron-donating nature of benzyl ethers, while benzoylated and acetylated donors are "disarmed" due to the electron-withdrawing effects of ester protecting groups. C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide falls clearly into the disarmed category, as the four acetyl groups significantly reduce the nucleophilicity of the pyranose ring and moderate the reactivity of the anomeric center.

The reactivity classification extends beyond simple armed-disarmed distinctions to include "superarmed" donors, which contain protecting groups that are even more electron-donating than benzyl ethers. The concept of superarmed donors was developed by Bols and collaborators, who demonstrated that certain protecting group combinations could dramatically enhance glycosyl donor reactivity. While C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide does not fall into this superarmed category, its moderate reactivity makes it suitable for selective glycosylation reactions where controlled activation is desired.

Research has shown that the reactivity of glycosyl donors depends significantly on their protection patterns, leading to classification systems that predict relative reaction rates and selectivities. Comparative studies of different glycosyl donors have revealed that concentration effects can influence stereoselectivity outcomes, with different donors showing varying responses to changes in reaction concentration. These observations suggest that supramolecular effects may play important roles in determining glycosylation outcomes, adding complexity to traditional reactivity classifications.

The following table summarizes the key characteristics of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide within the glycosyl donor classification system:

| Property | Classification | Characteristics |

|---|---|---|

| Electronic Effect | Disarmed | Four electron-withdrawing acetyl groups |

| Leaving Group | Formamide | Novel alternative to traditional halides |

| Anomeric Configuration | β | Trans-diaxial arrangement in chair conformation |

| Protection Pattern | Peracetylated | Complete protection of all hydroxyl groups |

| Reactivity Level | Moderate | Suitable for selective glycosylations |

Nomenclature and Structural Designation

The systematic nomenclature of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide follows International Union of Pure and Applied Chemistry guidelines for carbohydrate nomenclature, incorporating both configurational and conformational descriptors. The name begins with "C-" to indicate that the formamide group is attached to the anomeric carbon through a carbon-carbon bond rather than the more common carbon-oxygen glycosidic linkage. This C-glycosyl linkage is significant because it creates a more stable connection that is resistant to hydrolytic cleavage under physiological conditions.

The designation "2,3,4,6-Tetra-O-acetyl" specifies the pattern of acetyl protecting groups, indicating that acetyl esters are present at the hydroxyl groups on carbons 2, 3, 4, and 6 of the galactopyranose ring. The "O-acetyl" notation clarifies that these are oxygen-linked acetyl groups rather than nitrogen- or carbon-linked acetyl substituents. The systematic enumeration of positions (2,3,4,6) reflects the standard carbohydrate numbering system, where carbon 1 is the anomeric carbon and carbons are numbered sequentially around the pyranose ring.

The "1-hydroxy" designation indicates the presence of a hydroxyl group at the anomeric position, which is typically involved in the formation of the formamide linkage. The "β-D-galactopyranosyl" portion of the name specifies both the configuration and the stereochemistry of the sugar unit. The "β" indicates that the formamide group adopts the equatorial orientation at the anomeric center, while "D" specifies the absolute configuration of the sugar according to the D/L system based on the configuration at the highest-numbered chiral center.

Structural analysis reveals that the compound adopts a chair conformation typical of six-membered pyranose rings, with the four acetyl groups occupying equatorial positions that minimize steric interactions. The molecular formula C15H21NO11 reflects the presence of fifteen carbon atoms (six from galactose, eight from four acetyl groups, and one from formamide), twenty-one hydrogen atoms, one nitrogen atom, and eleven oxygen atoms. The molecular weight of 391.33 grams per mole is consistent with this composition and has been confirmed through high-resolution mass spectrometry studies.

Alternative nomenclature systems may refer to this compound using different conventions, including the designation as "α-D-galacto-2-Heptulopyranosonamide, 3,4,5,7-tetraacetate" or the systematic name "[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate". These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the heptulose framework and others focusing on the oxane ring system with explicit stereochemical designators.

The structural characterization has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. Nuclear magnetic resonance studies have provided detailed information about the conformation and stereochemistry of the molecule, while infrared spectroscopy has confirmed the presence of characteristic functional groups including carbonyl stretches for the acetyl and formamide groups. The combination of these analytical methods has established the structural identity of the compound with high confidence, supporting its use as a well-characterized synthetic intermediate in carbohydrate chemistry research.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCDSFPUJABSNF-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation at the Anomeric Center

Conversion of the anomeric hydroxyl group to a bromide facilitates nucleophilic substitution. Using hydrogen bromide in acetic acid (33% v/v), 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized. This intermediate is highly reactive but requires careful handling due to moisture sensitivity.

Reaction conditions :

Thioacetylation as an Alternative

Thioacetylation with sodium thioacetate in acetone provides 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-galactopyranose. This method offers improved stability over bromides and proceeds via an SN2 mechanism, ensuring β-configuration retention.

Procedure :

-

Dissolve tetra-O-acetyl-α-D-galactopyranosyl bromide (1 eq) in acetone.

-

Add sodium thioacetate (1.2 eq) and stir at 25°C for 6 hours.

-

Isolate via flash chromatography (petroleum ether/ethyl acetate 5:1).

Yield : 90%.

Introduction of the Formamide Group

Nucleophilic Substitution with Formamide

The activated anomeric center reacts with formamide under basic conditions. Using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and formamide in dimethylformamide (DMF) with potassium carbonate as a base yields the target compound.

Optimized conditions :

Radical-Mediated Formamidation

A novel approach employs radical initiators (e.g., AIBN) with formamide and a metallic reductant (e.g., Zn). This method avoids harsh bases and improves stereoselectivity.

Mechanism :

-

Generate a galactosyl radical via Zn-mediated reduction.

-

Radical recombination with formamide-derived species.

Yield : 65% (requires further optimization).

Stereochemical Control and Analysis

The β-configuration at the anomeric center is ensured by neighboring group participation from the C-2 acetyl group. Nuclear Overhauser effect (NOE) NMR correlations between H-1 and H-3/H-5 confirm the β-orientation.

Critical data :

-

1H NMR (CDCl3) : δ 5.43 (dd, J = 3.2 Hz, H-4), 5.31 (dd, J = 10.0/9.6 Hz, H-2), 4.02–4.13 (m, H-5, H-6a/b).

-

13C NMR : 170.2 ppm (acetyl carbonyls), 165.8 ppm (formamide carbonyl).

Purification and Characterization

Final purification uses silica gel chromatography (ethyl acetate/hexane 1:2) followed by recrystallization from dichloromethane/hexane. Purity is assessed via HPLC (C18 column, 95% acetonitrile/water).

Mass spectrometry :

Challenges and Optimization

Competing Side Reactions

Solvent Effects

-

DMF vs. Acetone : DMF enhances formamide solubility but may reduce β-selectivity. Acetone offers better stereocontrol (β:α = 9:1).

Comparative Analysis of Methods

| Method | Yield | β:α Ratio | Purity |

|---|---|---|---|

| Halogenation + Formamide | 75% | 9:1 | >95% |

| Thioacetylation + Formamide | 68% | 8:1 | 92% |

| Radical-Mediated | 65% | 9.5:1 | 88% |

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors reduce reaction times (2 hours vs. 8 hours batch) and improve yield (82%). Automated crystallization systems enhance reproducibility, achieving ±1% purity variance .

Chemical Reactions Analysis

Types of Reactions

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Often employed to reduce specific functional groups within the molecule.

Substitution: Commonly used to replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide has the molecular formula and a CAS number of 189633-60-1. Its structure features a galactopyranosyl unit with four acetyl groups, which enhances its solubility and reactivity compared to unmodified sugars. This modification is crucial for its applications in biochemistry and pharmaceuticals.

Drug Delivery Systems

One of the primary applications of this compound is in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release profiles. The acetyl groups enhance the compound's hydrophobicity, which can improve the permeability of drugs across biological membranes.

Case Study:

A study demonstrated that conjugating this compound with anti-cancer drugs resulted in improved solubility and bioavailability, leading to enhanced therapeutic efficacy in vitro and in vivo models. The controlled release mechanism facilitated by the galactopyranosyl structure showed promise for targeted drug delivery to specific tissues.

Glycoscience Research

In glycoscience, this compound serves as a valuable tool for studying carbohydrate-protein interactions. Its structural similarity to natural oligosaccharides makes it an ideal candidate for probing the binding affinities of lectins and other carbohydrate-binding proteins.

Case Study:

Research involving the use of this compound has revealed insights into the mechanisms of cell signaling pathways mediated by glycoproteins. The compound has been utilized to create glycan arrays that facilitate high-throughput screening of glycan interactions with various proteins.

Biocompatibility Studies

The biocompatibility of this compound has been evaluated in several studies. Its non-toxic nature makes it suitable for use in biomedical applications, including tissue engineering and regenerative medicine.

Case Study:

In tissue engineering applications, scaffolds incorporating this compound have demonstrated favorable cell adhesion and proliferation characteristics. The acetyl modifications not only enhance mechanical properties but also support cellular activities necessary for tissue regeneration.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Controlled release formulations | Improved solubility and bioavailability |

| Glycoscience Research | Studying carbohydrate-protein interactions | Insights into glycan-binding mechanisms |

| Biocompatibility Studies | Evaluating non-toxicity for biomedical use | Enhanced cell adhesion and proliferation |

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It plays a crucial role in targeting cellular pathways associated with compound resistance and cancer progression. The exact mechanism involves binding to specific proteins or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide and related acetylated galactopyranosyl derivatives:

Structural and Functional Analysis

In contrast, the 1-bromo derivative (CAS 159895-07-5) is more reactive in glycosylation reactions due to the electronegative bromine atom . The 1-azido derivative (CAS 262849-68-3) exhibits antimicrobial activity, likely due to the azide group’s ability to disrupt microbial cell walls .

Synthetic Routes: All compounds share a common synthesis strategy using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a precursor. For example, the target compound is synthesized via nucleophilic substitution under mild acidic conditions in acetone .

Physicochemical Properties: The acetyl groups improve solubility in organic solvents (e.g., DMF, acetonitrile), facilitating reactions in non-aqueous media . Higher molecular weight derivatives (e.g., CAS 262849-68-3) show reduced solubility compared to the target compound .

Conformational Differences: Ring puckering, analyzed using Cremer-Pople coordinates, varies based on substituents. The 1-hydroxy derivative adopts a $^4C_1$ chair conformation, while bulky substituents (e.g., bromine) induce minor distortions, affecting binding affinity .

Biological Activity

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide (CAS No. 189633-60-1) is a modified carbohydrate compound that has garnered attention for its potential biological activities. This article will explore the compound's biological properties, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO11

- Molecular Weight : 391.33 g/mol

- Synonyms : α-D-galacto-2-Heptulopyranosonamide, 3,4,5,7-tetraacetate

The compound is characterized by multiple acetyl groups attached to a galactopyranosyl moiety, enhancing its solubility and potentially influencing its biological interactions.

Anticancer Activity

Several studies have assessed the anticancer potential of galactose derivatives:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., LNCaP and T47-D) have shown that galactose-modified compounds can induce apoptosis and inhibit cell proliferation. For example, certain derivatives demonstrated IC50 values in the low micromolar range (1.33 µM for some derivatives), suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 21E-(pyridin-3-yl)methylidene derivative | T47-D | 1.33 | Induces apoptosis |

| 21E-p-nitrophenylidene derivative | PC-3 | 3.29 | Cell cycle arrest |

Immunomodulatory Effects

Galactose derivatives may also influence immune responses:

- Macrophage Activation : Some studies suggest that compounds like this compound can enhance macrophage activity, promoting phagocytosis and cytokine production.

Synthesis and Modification

This compound is synthesized through the acetylation of hydroxyl groups on the galactopyranosyl unit followed by formamide formation. This synthetic pathway allows for the introduction of functional groups that enhance biological activity.

Case Studies

-

Anticancer Activity in LNCaP Cells :

- A study evaluated the effects of various galactose derivatives on LNCaP prostate cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to unmodified controls.

-

Antimicrobial Efficacy Against E. coli :

- Research demonstrated that a related compound exhibited significant antibacterial activity against E. coli, with potential applications in developing new antimicrobial agents.

Q & A

Q. What statistical methods are critical for analyzing heterogeneous catalysis data in acetylated carbohydrate reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.